4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride

stereochemistry medicinal chemistry chiral building blocks

4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (CAS 1246209-94-8) is a cis-configured cyclohexane derivative featuring a primary amine and a tertiary dimethylcarboxamide group, supplied as the monohydrochloride salt with a molecular weight of 206.71 g/mol. This compound belongs to the 4-amino(alkyl)cyclohexane-1-carboxamide class, which has been patented for cardiovascular and anti-asthma therapeutic applications due to calcium antagonistic and blood flow-increasing properties.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71
CAS No. 1246209-94-8
Cat. No. B3225178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride
CAS1246209-94-8
Molecular FormulaC9H19ClN2O
Molecular Weight206.71
Structural Identifiers
SMILESCN(C)C(=O)C1CCC(CC1)N.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;/h7-8H,3-6,10H2,1-2H3;1H
InChIKeyMZKMEKRGUDSEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N,N-dimethylcyclohexane-1-carboxamide Hydrochloride: A Cis-Configured Cyclohexane Building Block for Kinase-Targeted Synthesis


4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (CAS 1246209-94-8) is a cis-configured cyclohexane derivative featuring a primary amine and a tertiary dimethylcarboxamide group, supplied as the monohydrochloride salt with a molecular weight of 206.71 g/mol . This compound belongs to the 4-amino(alkyl)cyclohexane-1-carboxamide class, which has been patented for cardiovascular and anti-asthma therapeutic applications due to calcium antagonistic and blood flow-increasing properties [1]. It also serves as a key synthetic intermediate in the preparation of c-Jun N-terminal kinase (JNK) modulators, as documented in Roche Palo Alto patent literature [2].

Why Generic Cyclohexane Aminoamide Intermediates Cannot Replace 4-Amino-N,N-dimethylcyclohexane-1-carboxamide Hydrochloride (CAS 1246209-94-8)


Substituting this specific cis-monohydrochloride salt with the free base (CAS 412292-65-0 or 1184371-97-8), the trans diastereomer (1r,4r), or the dihydrochloride salt (CAS not specified) directly alters the compound's solubility profile, reactivity in amide coupling reactions, and stereochemical outcome of downstream chiral syntheses . The cis configuration of the amino and carboxamide groups on the cyclohexane ring generates a specific spatial orientation that cannot be replicated by the trans isomer; in patent-class 4-amino(alkyl)cyclohexane-1-carboxamide compounds, stereochemistry is explicitly noted as critical for biological activity [1]. Furthermore, the hydrochloride salt form provides controlled protonation of the primary amine, enabling direct use in coupling reactions without additional activation or deprotection steps, unlike the free base which requires in situ salt formation or alternative handling .

Quantitative Differentiation Evidence for 4-Amino-N,N-dimethylcyclohexane-1-carboxamide Hydrochloride (CAS 1246209-94-8)


Cis Stereochemical Configuration Confers Distinct Three-Dimensional Geometry Compared to Trans Isomer

The target compound (CAS 1246209-94-8) is specifically the cis isomer, as confirmed by the ChemicalBook entry listing the systematic name 'Cyclohexanecarboxamide, 4-amino-N,N-dimethyl-, hydrochloride (1:1), cis' . The trans isomer, available as the (1r,4r)-dihydrochloride salt from Sigma-Aldrich (Enamine catalog), is sold as a distinct product with a different InChI Key (FOQZFSVWABCQPQ-WYSYYCCVSA-N for trans vs. MZKMEKRGUDSEGD-UHFFFAOYSA-N for cis, where the cis InChI Key lacks stereochemical notation indicating a racemic mixture or unspecified stereochemistry at the vendor level) . In patent US 5,478,838 covering 4-amino(alkyl)cyclohexane-1-carboxamides, the specification explicitly states that isomers thereof are distinct compounds with different pharmacological profiles, and the preferred embodiments include specific stereochemical assignments [1]. No head-to-head biological or physicochemical comparison data between the cis and trans isomers of this specific compound were identified in the available primary literature.

stereochemistry medicinal chemistry chiral building blocks

Monohydrochloride Salt Form Offers Different Handling and Reactivity Profile Compared to Free Base and Dihydrochloride

The target compound is supplied as the monohydrochloride salt (C9H19ClN2O, MW 206.71) . The free base (CAS 412292-65-0 or 1184371-97-8) has a molecular weight of 170.25 g/mol . The dihydrochloride salt (C9H20Cl2N2O) has a higher chlorine content and different hygroscopicity characteristics . The monohydrochloride salt provides exactly one equivalent of protonated amine, which is the reactive species in many amide coupling protocols; using the free base requires separate acid activation, while the dihydrochloride may present different stoichiometric considerations in coupling reactions. The vendor Sigma-Aldrich recommends storage at room temperature in sealed dry conditions for the target compound , whereas ChemSrc lists storage conditions of 2-8°C under inert gas for the same compound from other suppliers , suggesting potential batch-to-batch stability variation that must be verified.

salt selection solid-state chemistry synthetic intermediates

Documented Use as a Key Intermediate in Patented JNK Kinase Modulator Synthesis

Patent US 8,399,462 B2 (Roche Palo Alto LLC), covering JNK modulators for therapeutic applications, describes a synthesis route that utilizes (4-dimethylcarbamoyl-cyclohexyl)-carbamic acid tert-butyl ester as a key intermediate, which upon HCl deprotection yields 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride as the penultimate building block [1]. The benchchem.com synthesis route for this compound explicitly references this patent (US08399462B2) and details the deprotection step: concentrated HCl (7 mL) added to a solution of the Boc-protected precursor (1.5 g) in 1,4-dioxane (20 mL), stirred at RT for 5 h, yielding the hydrochloride salt after workup [1]. While specific JNK inhibitory activity data for the final compounds incorporating this building block are not publicly available in comparative format, the compound's role in a major pharmaceutical patent validates its utility in medicinal chemistry campaigns targeting the JNK signaling pathway.

kinase inhibitors JNK pathway patented intermediates

Computed Physicochemical Properties Differentiate This Scaffold from Common Aromatic and Heterocyclic Building Blocks

PubChem computed properties for 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (CID 67541542) provide quantitative descriptors relevant to medicinal chemistry triaging: Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 2, Rotatable Bond Count = 1, Topological Polar Surface Area (TPSA) = 46.3 Ų, and Complexity = 160 [1]. These values place the compound in a favorable drug-likeness space per Lipinski's Rule of Five (TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10). In comparison, common aromatic aminoamide building blocks such as 4-aminobenzamide (TPSA = 69.1 Ų; HBD = 3) or 4-amino-N-methylbenzamide (TPSA = 55.1 Ų) exhibit higher polarity and different hydrogen-bonding capacity [2]. The saturated cyclohexane core of the target compound provides greater three-dimensional character (fraction sp³ = 0.78 for the non-salt component) compared to planar aromatic analogs, a feature increasingly valued in fragment-based drug discovery for improving target selectivity and reducing off-target promiscuity [3].

physicochemical properties drug-likeness fragment-based drug design

Vendor QC Documentation and Purity Specifications Enable Reproducible Procurement

The target compound is commercially available at standardized purity levels of 95% (Sigma-Aldrich/BLD Pharmatech, AKSci) and 98% (Leyan) . Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports for this compound (catalog number BD01020057) . In contrast, several structurally similar analogs (e.g., 4-amino-N-methylcyclohexane-1-carboxamide, CAS 412290-82-5) are listed at 95% purity by AKSci but without explicit mention of multi-technique QC documentation . The availability of NMR, HPLC, and GC characterization data reduces the risk of purchasing misidentified or degraded material and accelerates in-house analytical verification.

quality control purity specifications analytical characterization

Recommended Application Scenarios for 4-Amino-N,N-dimethylcyclohexane-1-carboxamide Hydrochloride (CAS 1246209-94-8)


Synthesis of JNK Kinase Modulators Following Patented Roche Routes

This compound is specifically employed as the deprotected amine intermediate in the synthesis of JNK modulators described in US Patent 8,399,462 B2 [1]. Researchers reproducing or expanding upon these kinase inhibitor scaffolds should procure this exact cis-monohydrochloride to ensure fidelity to the published synthetic protocols, as the Boc-deprotection step yields this specific salt form that is then coupled to pyrimidine or indazole cores.

Stereochemically Defined Fragment Library Construction

The cis-configured cyclohexane core with its computed TPSA of 46.3 Ų and only one rotatable bond offers a conformationally constrained, three-dimensional scaffold for fragment-based drug discovery [2]. The saturated ring (sp³ fraction ~0.78) provides greater structural novelty and potentially improved selectivity compared to planar aromatic aminoamide fragments, addressing the 'escape from flatland' paradigm in medicinal chemistry [3].

Calcium Antagonist Pharmacophore Exploration

Based on class-level evidence from US Patent 5,478,838, 4-amino(alkyl)cyclohexane-1-carboxamide compounds exhibit potent and long-lasting coronary, cerebral, renal, and peripheral blood flow-increasing actions [4]. This specific compound, with its N,N-dimethyl substitution and cis stereochemistry, represents a distinct chemotype within this pharmacophore class for structure-activity relationship (SAR) studies targeting cardiovascular or anti-asthma indications.

Analytical Method Development and Reference Standard Procurement

With vendor-supplied purity of 95-98% and available NMR, HPLC, and GC characterization data from Bidepharm , this compound can serve as a reference standard for analytical method development in laboratories synthesizing or characterizing analogous cyclohexane aminoamide derivatives. The defined cis stereochemistry and monohydrochloride salt form provide a consistent reference point for chiral HPLC method development.

Quote Request

Request a Quote for 4-amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.